2-Deoxy-beta-D-lyxo-hexopyranose
Overview
Description
2-Deoxy-beta-D-lyxo-hexopyranose is a monosaccharide, a type of sugar that contains six carbon atoms . It belongs to the class of organic compounds known as hexoses . The molecular formula is C6H12O5 .
Synthesis Analysis
The synthesis of 2-Deoxy-beta-D-lyxo-hexopyranose involves several steps. For instance, one method involves the Lewis-acid catalyzed condensation of an appropriate trimethylsilylated heterocyclic base and 2-deoxy-1,3,4,6-tetrakis-O-(4-nitrobenzoyl)-beta-D-ribo-hexopyranose . Another method involves a radical-mediated bromination-zinc/N-methylimidazole-induced reductive elimination-Zemplén deacetylation reaction sequence .Molecular Structure Analysis
The molecular structure of 2-Deoxy-beta-D-lyxo-hexopyranose is characterized by a six-membered ring structure, typical of hexoses . The average mass is 164.156 Da and the monoisotopic mass is 164.068466 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Deoxy-beta-D-lyxo-hexopyranose include a density of 1.1738 (rough estimate), a melting point of 107-110°C (lit.), and a boiling point of 211.61°C (rough estimate) .Scientific Research Applications
Selective N-debenzylation of Benzylamino Derivatives : Research has shown that benzylamino derivatives of 1,6-anhydro-beta-D-hexopyranoses, including the D-lyxo configuration, can undergo selective debenzylation. This reaction is significant for the chemical modification of these sugar derivatives (Kroutil, Trnka, & Černý, 2000).
Synthesis of 1,6-Anhydro-2-deoxy-β-D-hexopyranoses : This compound has been synthesized in various configurations, including the lyxo configuration. Its hydrolysis properties and optical rotations have been studied, providing insights into its conformational characteristics (Paul A. Seib, 1969).
NMR Study for Shift Increment in 2-Deoxy Carbohydrates : A comprehensive analysis of 1H NMR spectra of various 2-deoxy carbohydrates, including 2-deoxy-D-lyxo-hexopyranose, has been conducted. This study aids in understanding the chemical shifts and predicting shifts in other 2-deoxy derivatives (A. D. Bruyn & M. Anteunis, 2010).
Synthesis of 2-deoxy-D-arabino/lyxo-hexopyranosyl Disaccharides : Research has been conducted on synthesizing disaccharides containing 2-deoxy-lyxo-hexopyranosyl sugars. This has implications for understanding and manipulating carbohydrate-based structures (S. Paul & N. Jayaraman, 2008).
Reactivity of Nonstabilized Diazo Sugars : The reactivity of diazo groups in a chiral matrix, specifically in 1,6-anhydro-4-deoxy-4-diazo-2,3-O-isopropylidene-beta-D-lyxo-hexopyranose, has been evaluated. This study explores various reactions and potential applications in organic synthesis (M. S. Alexander & D. Horton, 2007).
Enzymatic Transformation of 2-deoxy-D-lyxo-hexose : An enzymatic synthesis pathway has been proposed for the transformation of 2-deoxy-D-lyxo-hexose, highlighting the potential for enzymatic manipulation of sugar molecules (J. Lehmann & Ekkehard Schröter, 1974).
Asymmetric Syntheses of Deoxy-hexoses : Asymmetric syntheses techniques have been developed for deoxy-hexoses, including 4-deoxy-D-lyxo-hexopyranose, providing pathways for creating specific sugar configurations (D. Fattori & P. Vogel, 1992).
Safety And Hazards
Future Directions
Future research on 2-Deoxy-beta-D-lyxo-hexopyranose could focus on understanding its conformational landscape, which is of high importance for determining biological structure-activity relationships and predicting synthetic reactivity . This work aims to provide further knowledge regarding carbohydrate deoxygenation and its effect on conformational preference at the monosaccharide level .
properties
IUPAC Name |
(2R,4R,5R,6R)-6-(hydroxymethyl)oxane-2,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMURAAUARKVCB-KVTDHHQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Deoxy-beta-D-lyxo-hexopyranose | |
CAS RN |
14215-78-2 | |
Record name | 2-Deoxy-beta-D-galactopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014215782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-DEOXY-.BETA.-D-GALACTOPYRANOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24M2F1QS6Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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